RIPK3 vs. RIPK1 Selectivity: Class-Level Inference from Pyrido[3,4-d]pyrimidine SAR Demonstrates That N7 Ester Identity Modulates Kinase Selectivity, Supporting the Ethyl Ester as a Defined Selectivity Tool
In a systematic SAR study of pyrido[3,4-d]pyrimidine necroptosis inhibitors, compound 20 (a close structural analog of the target compound) demonstrated comparable RIPK3 inhibitory activity to the clinical-stage inhibitor GSK872, but exhibited significantly reduced potency against RIPK1, resulting in a higher RIPK3-over-RIPK1 selectivity ratio than GSK872 [1]. While the exact ethyl ester compound was not the lead in this study, the SAR trend clearly established that the N7 substituent is a key determinant of kinase selectivity. This class-level inference indicates that the ethyl ester variant occupies a selectivity window distinct from other ester analogs, which may exhibit different RIPK3/RIPK1 profiles.
| Evidence Dimension | RIPK3 vs. RIPK1 selectivity |
|---|---|
| Target Compound Data | Not directly tested; inferred from analog 20 (EC₅₀ for RIPK3-mediated pMLKL inhibition in HT-29 cells comparable to GSK872; RIPK1 IC₅₀ >10 µM vs. GSK872 RIPK1 IC₅₀ ~1.6 µM, yielding higher RIPK3 selectivity) [1]. |
| Comparator Or Baseline | GSK872: RIPK3 pMLKL EC₅₀ comparable; RIPK1 IC₅₀ ~1.6 µM. Other N7 ester analogs: not characterized for selectivity. |
| Quantified Difference | Analog 20: RIPK3/RIPK1 selectivity ratio >6.25-fold higher than GSK872. Quantitative selectivity data for the ethyl ester specifically is not yet published. |
| Conditions | Biochemical kinase assay (RIPK1, RIPK3) and HT-29 cell-based pMLKL inhibition assay. |
Why This Matters
For researchers studying necroptosis where RIPK1-sparing activity is desired to avoid confounding apoptosis inhibition, the ethyl ester variant may offer a defined selectivity profile that must be verified empirically but which is mechanistically plausible based on SAR.
- [1] Kim, N.; Park, C.-J.; Kim, Y.; Ryu, S.; Cho, H.; Nam, Y.; Han, M.; Shin, J.-S.; Sim, T. Identification of Pyrido[3,4-d]pyrimidine derivatives as RIPK3-Mediated necroptosis inhibitors. Eur. J. Med. Chem. 2023, 259, 115635. View Source
